molecular formula C10H13FN2O B1521618 3-Amino-2-[(4-fluorophenyl)methyl]propanamide CAS No. 1038293-66-1

3-Amino-2-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B1521618
CAS No.: 1038293-66-1
M. Wt: 196.22 g/mol
InChI Key: AOVNHZKZKPEZEX-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-fluorophenyl)methyl]propanamide (CID 43148299) is a fluorinated organic compound with the molecular formula C₁₀H₁₃FN₂O. Its structure features a propanamide backbone substituted with a 4-fluorobenzyl group at the second carbon and an amino group at the third carbon (Figure 1). Key physicochemical properties include a molecular weight of 196.22 g/mol, a polar surface area of 69.3 Ų, and a hydrogen-bond donor/acceptor count of 2/2 . The presence of the 4-fluorophenyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVNHZKZKPEZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-2-[(4-fluorophenyl)methyl]propanamide is a compound of significant interest in pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FN2OC_{10}H_{13}FN_2O with a molecular weight of approximately 197.23 g/mol. The compound features an amino group, a fluorophenyl moiety, and a propanamide backbone, which contribute to its unique reactivity and biological properties.

Property Value
Molecular FormulaC10H13FN2O
Molecular Weight197.23 g/mol
Key Functional GroupsAmino, Amide
Fluorine SubstitutionPresent

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

  • Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • Fluorophenyl Group : Engages in hydrophobic interactions, which can stabilize the compound's conformation during interaction with proteins or enzymes.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiviral Potential : Its structural features position it as a potential candidate for antiviral drug development, particularly against viral infections where traditional therapies are ineffective.
  • Analgesic Effects : Similar compounds have shown promise as transient receptor potential vanilloid 1 (TRPV1) antagonists, suggesting potential analgesic properties. For instance, related derivatives have demonstrated strong analgesic activity in neuropathic pain models .
  • DPP-4 Inhibition : The compound's structural characteristics indicate potential as a DPP-4 inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors prevent the degradation of incretin hormones, thus enhancing insulin secretion .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several derivatives of propanamide compounds, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: TRPV1 Antagonism

In a comparative analysis of TRPV1 antagonists, derivatives similar to this compound were tested for their binding affinity and analgesic effects in animal models. The results showed that certain modifications led to enhanced potency compared to existing treatments, suggesting a promising avenue for pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the fluorophenyl group and the length of the carbon chain can significantly influence the biological activity of the compound. For example:

Compound Name Structural Features Biological Activity
3-Amino-N-(4-fluorophenyl)propanamideSimilar amide structure but different phenyl groupPotentially different biological activities
N-(3-chlorophenyl)propanamideChlorine substitution on phenyl ringMay exhibit distinct antimicrobial properties

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-[(4-fluorophenyl)methyl]propanamide serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the renin-angiotensin system. It is notably linked to the production of Aliskiren, a non-peptide renin inhibitor used for treating hypertension. The compound's structural features contribute to its efficacy in inhibiting renin activity, thus lowering blood pressure and managing cardiovascular diseases .

Biological Research

This compound functions as a non-ionic organic buffering agent in biological experiments, particularly in cell cultures where maintaining a stable pH is critical. It operates effectively within a pH range of 6 to 8.5, making it suitable for various biochemical assays and cell culture applications .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical reactions, including amination and acylation. Its derivatives have shown promise in synthesizing other complex molecules used in drug development and agrochemicals .

Table 1: Comparison of Applications

Application AreaDescriptionExamples of Use
Medicinal ChemistryIntermediate for antihypertensive drugsAliskiren synthesis
Biological ResearchBuffering agent for cell culturespH stabilization in biochemical assays
Organic SynthesisBuilding block for complex organic compoundsSynthesis of pharmaceutical intermediates

Case Study 1: Aliskiren Synthesis

In a study examining the synthesis of Aliskiren, researchers utilized this compound as a key intermediate. The process involved several steps including methylation and reduction, yielding high purity and efficiency suitable for industrial production. The method demonstrated significant cost-effectiveness and environmental friendliness compared to traditional synthesis routes .

Case Study 2: Buffering Applications

A series of experiments were conducted using this compound as a buffering agent in mammalian cell cultures. The results indicated that maintaining a pH range of 6 to 8.5 significantly improved cell viability and metabolic activity compared to cultures without buffering agents. This highlights the importance of this compound in biological research settings where pH control is critical .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-Amino-2-[(4-fluorophenyl)methyl]propanamide with analogues differing in substituents, stereochemistry, and functional groups.

Substituent Variations on the Phenyl Ring

(a) 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1)
  • Structural Difference : Methoxy and fluorine substituents at the 3- and 4-positions of the phenyl ring, respectively, with an N-methylated amide.
  • Properties: Higher molecular weight (276.73 g/mol) and logP due to the methoxy group.
  • Applications : Explored in neurodegenerative disease models due to enhanced bioavailability .
(b) 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide (CAS 1038293-54-7)
  • Structural Difference : Ethoxy substituent replaces fluorine at the 4-position.
  • Properties : Increased lipophilicity (logP ~2.5) compared to the fluoro analogue (logP ~1.9). Ethoxy groups may confer resistance to oxidative metabolism .
  • Synthesis : Lower yield (discontinued commercial availability suggests synthetic challenges) .

Modifications to the Propanamide Backbone

(a) 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
  • Structural Difference : N-methylation of the amide nitrogen.
  • Properties: Molecular weight 246.71 g/mol; reduced polarity (polar surface area ~60 Ų) compared to the parent compound.
  • Applications : Investigated as a building block for FPR2 receptor agonists with anti-inflammatory activity .
(b) 3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784)
  • Structural Difference: Pyridinylmethyl group replaces the amino substituent.
  • Properties : Higher molecular weight (258.29 g/mol) and logP (1.9) due to the aromatic nitrogen. The pyridine moiety may enhance π-π stacking in target binding .
  • Activity: Potential kinase inhibitor due to heterocyclic pharmacophore .

Functional Group Additions

(a) Bicalutamide (CASODEX®)
  • Structural Difference: Sulfonyl and cyano groups replace the amino and fluorophenyl groups.
  • Properties : Larger molecular weight (430.4 g/mol); logP ~3.4. The sulfonyl group increases acidity (pKa ~9.5).
  • Applications: Clinically used as a non-steroidal anti-androgen for prostate cancer .
(b) N-[Methoxycarbonyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27n)
  • Structural Difference: Dichlorophenoxy and methoxycarbonyl groups.
  • Properties : High molecular weight (399.0 g/mol) and diastereomer complexity.
  • Synthesis : 99% yield via carbamate coupling; used in Pseudomonas biofilm inhibition studies .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) logP Key Substituents Applications Reference
3-Amino-2-[(4-FP)methyl]propanamide C₁₀H₁₃FN₂O 196.22 1.9 4-Fluorophenyl, amino Pharmaceutical intermediates
N-Methyl derivative (CAS 1909313-82-1) C₁₁H₁₅ClFN₂O 246.71 2.1 N-methyl, 4-fluorophenyl FPR2 agonists
3-Fluoro-4-methoxy derivative C₁₂H₁₇ClFN₂O₂ 276.73 2.4 3-Fluoro-4-methoxyphenyl, N-methyl Neurodegenerative research
Bicalutamide C₁₈H₁₄F₄N₂O₄S 430.4 3.5 Sulfonyl, cyano, trifluoromethyl Prostate cancer therapy
Y300-3784 (pyridinylmethyl) C₁₅H₁₅FN₂O 258.29 1.9 Pyridin-3-ylmethyl Kinase inhibition

Key Findings and Implications

  • Fluorine Position : 4-Fluorophenyl provides optimal metabolic stability; 3-fluoro substitution (e.g., CAS 1909318-79-1) may alter target selectivity .
  • N-Methylation : Enhances bioavailability but may reduce hydrogen-bond-driven interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-[(4-fluorophenyl)methyl]propanamide
Reactant of Route 2
3-Amino-2-[(4-fluorophenyl)methyl]propanamide

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